molecular formula C12H7FN2 B572474 4-(6-Fluoropyridin-2-yl)benzonitrile CAS No. 1245646-03-0

4-(6-Fluoropyridin-2-yl)benzonitrile

Cat. No.: B572474
CAS No.: 1245646-03-0
M. Wt: 198.2
InChI Key: WWSFSGAVGHHTHY-UHFFFAOYSA-N
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Description

4-(6-Fluoropyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7FN2. It consists of a benzonitrile group attached to a fluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridin-2-yl)benzonitrile typically involves the reaction of 6-fluoropyridine with 4-cyanobenzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-fluoropyridine is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoropyridin-2-yl)benzonitrile is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable building block in the synthesis of various functional materials and bioactive compounds .

Biological Activity

4-(6-Fluoropyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for G protein-coupled receptors (GPCRs). This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9FN2, with a molecular weight of approximately 220.22 g/mol. The compound features a fluorinated pyridine ring and a benzonitrile moiety, which contribute to its unique electronic properties and reactivity.

This compound has been identified as a potential ligand for GPCRs, which are critical targets in drug discovery. Its mechanism of action may involve:

  • Binding to GPCRs : The compound likely interacts with specific GPCR subtypes, modulating receptor activity and influencing downstream signaling pathways .
  • Influencing Cellular Pathways : By engaging with GPCRs, it may affect various cellular processes, such as neurotransmitter release and cellular proliferation .

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the structure of this compound can significantly impact its biological activity. For instance:

  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's reactivity and selectivity towards certain biological targets.
  • Comparative Analysis : Similar compounds were analyzed to understand how structural variations influence their pharmacological properties. For example:
Compound NameStructure OverviewUnique Features
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrileContains additional functional groups enhancing biological activityComplex structure with triazole moiety
4-(6-Formylpyridin-2-yl)benzonitrileHas a formyl group instead of fluorineAlters reactivity and applications compared to the fluorinated version

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzymes and receptors. For example:

  • Glycogen Synthase Kinase (GSK)-3 Inhibition : Research indicates that this compound exhibits inhibitory activity against GSK-3α and GSK-3β isoforms. The inhibition was tested at concentrations around 1 μM, showing promising results in modulating these critical pathways involved in various diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neurological Disorders : Given its interaction with GPCRs involved in neurological functions, the compound is being investigated for potential applications in treating conditions like Alzheimer's disease and schizophrenia.
  • Cancer Research : The compound's ability to modulate signaling pathways linked to cancer cell proliferation makes it a candidate for further development in oncology .

Properties

IUPAC Name

4-(6-fluoropyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFSGAVGHHTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744833
Record name 4-(6-Fluoropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-03-0
Record name 4-(6-Fluoropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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